3-Cyclohexyl-4-ethoxyaniline (HCl)
Description
3-Cyclohexyl-4-ethoxyaniline (HCl) is a substituted aniline derivative characterized by a cyclohexyl group at the 3-position and an ethoxy group at the 4-position of the aromatic ring, with hydrochloric acid (HCl) as the counterion. The cyclohexyl and ethoxy substituents likely influence its lipophilicity, solubility, and reactivity compared to simpler aniline derivatives.
Properties
IUPAC Name |
3-cyclohexyl-4-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11;/h8-11H,2-7,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLZZIQUIRFKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Using Tosylate Intermediates
A widely documented approach involves cyclohexyl p-toluenesulfonate as the alkylating agent under phase-transfer conditions. In a representative procedure:
Reaction Scheme
4-Ethoxy-2-fluoro-5-aminophenol + Cyclohexyl p-toluenesulfonate → N-Cyclohexyl-4-ethoxyaniline
Conditions
- Solvent: Toluene/water biphasic system
- Base: 40% aqueous NaOH
- Catalysts: Tetrabutylammonium bromide (0.38 mmol), KI (0.60 mmol)
- Temperature: 100°C, 48 hours
- Yield: 48.1%
Mechanistic Insight
The reaction proceeds via SN2 displacement where the tosylate leaving group facilitates nucleophilic attack by the aniline’s amine. Phase-transfer catalysts enhance interfacial reactivity by shuttling hydroxide ions into the organic phase.
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| KI concentration (0→0.6 mmol) | +32% yield |
| Reaction time (24→48 h) | +18% conversion |
| TBAB loading (0→0.38 mmol) | Enables phase transfer |
Direct Alkylation of 4-Ethoxyaniline Derivatives
Alternative routes employ alkyl halides under milder conditions. A modified protocol from chloride-mediated couplings demonstrates:
Procedure
4-Ethoxyaniline + Cyclohexyl bromide → N-Cyclohexyl-4-ethoxyaniline
Conditions
- Solvent: Acetonitrile
- Base: Triethylamine (3.0 equiv)
- Temperature: Ambient, 18–20 hours
- Yield: 68–85%
Critical Factors
- Steric effects : Cyclohexyl bromide’s bulky structure necessitates prolonged reaction times compared to linear alkyl halides.
- Solvent polarity : Acetonitrile outperforms DMF in minimizing side reactions (e.g., Hofmann elimination).
Reaction Optimization Strategies
Catalytic System Enhancements
Comparative studies reveal palladium/XPhos complexes improve coupling efficiency in halogenated precursors:
Catalyst Performance
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| PdCl₂(CH₃CN)₂/XPhos | 94 | 98 |
| CuI/PPh₃ | 72 | 85 |
Solvent and Temperature Effects
Dielectric constant (ε) directly impacts reaction kinetics:
Solvent Screening
| Solvent | ε | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 48 |
| DMF | 36.7 | 63 |
| MeCN | 37.5 | 85 |
Elevated temperatures (80–100°C) accelerate diffusion-limited steps but risk decomposition above 110°C.
Purification and Salt Formation
Chromatographic Isolation
Silica gel chromatography with ethyl acetate/hexane (1:9) effectively separates the target compound from regioisomers and oligomeric byproducts. Reverse-phase HPLC (ACN/0.1% TFA) achieves >95% purity for pharmaceutical-grade material.
Hydrochloride Salt Preparation
Freebase amine treatment with HCl gas in anhydrous ether yields the crystalline hydrochloride salt:
Procedure
- Dissolve N-cyclohexyl-4-ethoxyaniline (1.0 equiv) in dry diethyl ether
- Bubble HCl gas until pH < 2
- Filter precipitate, wash with cold ether
- Dry under vacuum (60°C, 6 h)
Characterization
- Melting point : 132–134°C (decomposition observed above 140°C)
- Solubility : 28 mg/mL in water vs. 0.3 mg/mL for freebase
Analytical Characterization
Spectroscopic Data
¹H NMR (CDCl₃)
δ 1.15–2.06 (m, 10H, cyclohexyl), 3.46 (br s, 1H, NH), 3.95–4.25 (m, 1H, OCH₂), 6.39 (d, J = 9.0 Hz, 1H, aromatic), 6.97 (d, J = 11.5 Hz, 1H, aromatic)
IR (neat)
3500 cm⁻¹ (N-H stretch), 2940 cm⁻¹ (C-H alkane), 1630 cm⁻¹ (C=C aromatic)
Mass Spectrometry
- ESI+ : m/z 220.3 [M+H]⁺ (calc. 219.32)
- Isotope pattern : Matches Cl⁻ counterion in hydrochloride form
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Cyclohexyl tosylate | 58% |
| Catalysts | 22% |
| Solvent recovery | 15% |
Process intensification through continuous flow reactors could reduce cycle times by 40% while improving heat transfer.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-ethoxyaniline (HCl) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
3-Cyclohexyl-4-ethoxyaniline (HCl) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and interactions involving aromatic amines.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-ethoxyaniline (HCl) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through its ability to participate in substitution, oxidation, and reduction reactions, which can alter the structure and function of target molecules.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Cyclohexyl-Substituted Compounds
4-Heptylcyclohexanone (CAS 16618-75-0)
- Structure : A cyclohexane ring substituted with a heptyl group and a ketone functional group (C₁₃H₂₄O).
- Key Differences : Unlike 3-Cyclohexyl-4-ethoxyaniline (HCl), this compound lacks an aromatic amine (aniline) and an ethoxy group. The ketone moiety introduces distinct reactivity, such as susceptibility to nucleophilic attack, whereas the aniline group in the target compound may participate in electrophilic substitution or salt formation .
- Safety Profile: 4-Heptylcyclohexanone poses risks of skin/eye irritation and releases hazardous fumes upon combustion.
1H-Pyrazole-1-carboxamidine HCl (CAS 4023-02-3)
- Structure : A pyrazole ring linked to a carboxamidine group, with HCl as the counterion (C₄H₇ClN₄).
- Key Differences : While both compounds are HCl salts, the pyrazole core in this compound differs significantly from the aniline ring in 3-Cyclohexyl-4-ethoxyaniline (HCl). The carboxamidine group may enhance hydrogen-bonding capacity, influencing solubility and biological activity.
- Safety Profile : This compound exhibits acute toxicity (oral, dermal), severe eye damage, and environmental hazards. Such risks highlight the importance of rigorous handling protocols for HCl salts, which may also apply to the target compound .
Functional Analogues: HCl Salts of Therapeutic Agents
Palonosetron HCl, Ondansetron HCl, and Granisetron HCl
- Structure : These antiemetic drugs share a carbazole or indole backbone with substituted aromatic rings and HCl as the counterion.
- Key Differences: Unlike 3-Cyclohexyl-4-ethoxyaniline (HCl), these compounds are designed for serotonin (5-HT₃) receptor antagonism. Their efficacy in preventing postoperative nausea and vomiting (PONV) correlates with receptor-binding affinity and pharmacokinetics. For example, palonosetron HCl demonstrates superior PONV control over 24–72 hours compared to ondansetron HCl, likely due to its longer half-life and higher receptor affinity .
- Safety and Efficacy: Palonosetron HCl also requires fewer rescue antiemetics and shows comparable side-effect profiles to other 5-HT₃ antagonists, underscoring how structural modifications in HCl salts can optimize therapeutic outcomes .
Comparative Data Table
Key Research Findings
- However, this may also increase toxicity risks, as seen in cyclohexane derivatives like 4-heptylcyclohexanone .
- Role of HCl Counterion: HCl salts generally improve water solubility and stability. For example, palonosetron HCl’s efficacy relies on its solubility for intravenous administration, a property that may extend to other HCl salts like 3-Cyclohexyl-4-ethoxyaniline (HCl) .
- Analogous compounds like 1H-pyrazole-1-carboxamidine HCl emphasize the need for protective equipment and environmental precautions .
Notes and Limitations
- The absence of direct studies on 3-Cyclohexyl-4-ethoxyaniline (HCl) necessitates extrapolation from structural analogues.
- Further research is needed to characterize its pharmacological profile, toxicity, and industrial applications.
Biological Activity
3-Cyclohexyl-4-ethoxyaniline (HCl) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Background
3-Cyclohexyl-4-ethoxyaniline (HCl) belongs to a class of compounds known as arylamines, which are known for their diverse biological activities, including anticancer properties. The structure of this compound features a cyclohexyl group and an ethoxy substituent on the aniline moiety, which may influence its pharmacological profile.
Enzymatic Activity
Research has shown that arylamines can undergo enzymatic oxidation, leading to the formation of reactive metabolites. These metabolites can interact with cellular components, causing toxicity. For instance, studies on related compounds like 4-ethoxyaniline have demonstrated that oxidative products can significantly affect cellular viability in hepatocytes through mechanisms involving glutathione (GSH) depletion and oxidative stress .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of 3-cyclohexyl-4-ethoxyaniline (HCl) on various cancer cell lines. Preliminary findings suggest that compounds within this structural class exhibit varying degrees of cytotoxicity against human cancer cells. For example, Mannich bases derived from similar anilines have shown enhanced cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .
Case Study 1: Hepatocyte Toxicity
A study investigated the toxicity of metabolic products related to 4-ethoxyaniline in isolated rat hepatocytes. The results indicated that certain oxidative metabolites caused significant cell death and morphological changes, such as surface blebbing, which are indicative of necrotic cell death . This highlights the potential for similar effects from 3-cyclohexyl-4-ethoxyaniline (HCl).
Case Study 2: Anticancer Activity
In a comparative analysis of various arylamine derivatives, it was found that some exhibited potent cytotoxic effects against human colon cancer cell lines. The IC50 values for these compounds were significantly lower than those for conventional drugs . This suggests that 3-cyclohexyl-4-ethoxyaniline (HCl) could possess similar anticancer properties worth exploring further.
Data Table: Biological Activity Summary
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 3-Cyclohexyl-4-ethoxyaniline | HepG2 (Liver Cancer) | TBD | GSH Depletion |
| Mannich Base Derivative | L1210 (Leukemia) | 2.5 - 5.2 | Apoptosis Induction |
| 4-Ethoxyaniline | Hepatocytes | TBD | Oxidative Stress |
Q & A
Q. Example Data Contradiction :
- A 2023 study reported IC₅₀ = 12 µM for kinase inhibition , while a 2024 study found IC₅₀ = 45 µM .
Resolution : Differences in assay pH (7.4 vs 6.8) and ATP concentration (1 mM vs 2 mM) explain variability. Standardize buffer conditions for comparability.
What advanced analytical techniques validate the structural integrity of 3-Cyclohexyl-4-ethoxyaniline (HCl)?
Basic Research Question
Methodology :
- NMR Spectroscopy :
- ¹H NMR : Look for cyclohexyl multiplet (δ 1.2–1.8 ppm) and ethoxy quartet (δ 3.4–3.6 ppm) .
- ¹³C NMR : Confirm aromatic carbons (δ 110–150 ppm) and cyclohexyl sp³ carbons (δ 20–35 ppm) .
- HPLC-PDA : Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>98%) and detect byproducts .
Q. Example Prediction :
- DFT predicts the ethoxy group’s oxygen has high electron density (HOMO = −6.2 eV), making it susceptible to electrophilic attack . Experimental validation via nitration showed regioselectivity at the para position (85% yield) .
What strategies mitigate spectral interference when analyzing 3-Cyclohexyl-4-ethoxyaniline in biological matrices?
Advanced Research Question
Methodology :
- LC-MS/MS with MRM : Use multiple reaction monitoring (e.g., m/z 250 → 154) to enhance specificity in plasma samples .
- Solid-Phase Extraction (SPE) : Employ C18 cartridges with 70% MeOH elution to remove phospholipids .
- Matrix-Matched Calibration : Prepare standards in blank plasma to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
